Differential Regulation of Macrophage Foam Cell Formation vs. Rosiglitazone
In an in vitro study using THP-1-derived macrophages, pioglitazone was found to be approximately 10 times less potent than rosiglitazone in enhancing the mRNA expression of the proatherogenic factors CD36 and adipophilin [1]. However, both agents demonstrated similar potency in enhancing the expression of antiatherogenic factors such as liver X receptor alpha and ATP-binding cassette-transporter A1 [1]. This indicates that while pioglitazone is a less potent PPARγ agonist, its dual PPARα/γ activity may yield a balanced, and ultimately non-inferior, effect on overall foam cell formation compared to the more selective and potent rosiglitazone.
| Evidence Dimension | Potency in enhancing proatherogenic mRNA expression (CD36, adipophilin) |
|---|---|
| Target Compound Data | Potency designated as baseline (1x) |
| Comparator Or Baseline | Rosiglitazone: Approximately 10 times more potent than pioglitazone |
| Quantified Difference | Pioglitazone is ~10-fold less potent |
| Conditions | THP-1-derived macrophages, in vitro |
Why This Matters
For researchers studying atherogenesis, this data demonstrates that pioglitazone's unique PPARα/γ profile yields a different biological outcome on macrophage lipid metabolism than the more selective rosiglitazone, which may influence study design and interpretation.
- [1] Hirakata M, et al. Comparison of the effects of pioglitazone and rosiglitazone on macrophage foam cell formation. Biochem Biophys Res Commun. 2004 Oct 22;323(3):782-8. View Source
